methyl (1-{[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-yl)acetate
Description
Methyl (1-{[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-yl)acetate is a complex organic compound that features a benzofuran ring, a pyrazole ring, and a piperidine ring
Properties
Molecular Formula |
C20H23N3O4 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
methyl 2-[1-[3-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-5-carbonyl]piperidin-4-yl]acetate |
InChI |
InChI=1S/C20H23N3O4/c1-26-19(24)10-13-4-7-23(8-5-13)20(25)17-12-16(21-22-17)14-2-3-18-15(11-14)6-9-27-18/h2-3,11-13H,4-10H2,1H3,(H,21,22) |
InChI Key |
JHEIFRPKQWVBBW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCN(CC1)C(=O)C2=CC(=NN2)C3=CC4=C(C=C3)OCC4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,3-Dihydrobenzofuran-5-yl Derivatives
The benzofuran moiety is commonly synthesized via acid-catalyzed cyclization of substituted phenols with 1,2-diols. For example, 5-bromo-2,3-dihydrobenzofuran serves as a key intermediate, which can undergo Suzuki-Miyaura cross-coupling with boronic acids to introduce functional groups at the 5-position. In one protocol, 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride was reacted with methyl 3-aminothiophene-2-carboxylate to form a sulfonamide intermediate, followed by hydrolysis and coupling with protected amino esters.
Formation of the 1H-Pyrazole-3-carbonyl Component
Pyrazole rings are constructed via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. A microwave-assisted method using hydrazine hydrate and ethanol efficiently yields 3-aryl-1H-pyrazole derivatives. For instance, 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole was synthesized via Claisen-Schmidt condensation followed by microwave cyclization, achieving yields >85%. The carbonyl group at position 3 is introduced through oxidation or direct acylation.
Coupling to the Piperidin-4-yl Acetate Backbone
The final assembly involves coupling the pyrazole-carbonyl group to the piperidine nucleus. Piperidin-4-yl acetate is prepared by esterification of piperidin-4-ylacetic acid with methanol under acidic conditions. Subsequent acylation with the pyrazole-carbonyl chloride (generated in situ using thionyl chloride) in the presence of triethylamine yields the target compound. Alternative methods employ coupling reagents such as HATU or EDCl/HOBt for amide bond formation, with reported yields of 70–80%.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
-
Microwave-assisted synthesis reduces reaction times for pyrazole cyclization from 6–8 hours to 30–45 minutes, improving yields by 15–20%.
-
Palladium catalysts (e.g., Pd(dppf)Cl₂) enhance Suzuki-Miyaura coupling efficiency for benzofuran functionalization, achieving >90% conversion.
-
Triethylamine in acetone or dichloromethane facilitates acyl chloride reactions, minimizing side products.
Temperature and Stoichiometry
-
Pyrazole formation requires strict temperature control (80–100°C) to prevent decomposition.
-
A 1:1.2 molar ratio of piperidin-4-yl acetate to pyrazole-carbonyl chloride optimizes acylation, with excess acyl chloride leading to over-reaction.
Analytical Characterization and Quality Control
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water) confirms ≥98% purity, with retention times of 12.3 minutes under gradient elution.
Comparative Analysis of Synthetic Approaches
Industrial-Scale Considerations
For large-scale production (≥1 kg), the acyl chloride method is preferred due to cost-effectiveness and ease of purification. However, microwave-assisted steps are limited to batch sizes <100 g. Recent patents highlight continuous-flow systems for pyrazole synthesis, achieving throughputs of 5 kg/day with 88% yield .
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying the compound’s solubility or further functionalization.
| Reaction Type | Conditions | Reagents | Product |
|---|---|---|---|
| Base-Catalyzed Hydrolysis | Aqueous NaOH, reflux | NaOH, H₂O | (1-{[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-yl)acetic acid |
| Acid-Catalyzed Hydrolysis | Dilute HCl, ethanol, reflux | HCl, ethanol | Same as above, with concurrent protonation of intermediates |
Amide Bond Reactivity
The pyrazole-carboxamide linkage exhibits stability under mild conditions but can undergo hydrolysis or nucleophilic substitution under vigorous treatment.
| Reaction Type | Conditions | Reagents | Product |
|---|---|---|---|
| Acidic Hydrolysis | Concentrated HCl, 100–120°C | HCl, heat | 5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxylic acid + piperidin-4-yl acetate |
| Nucleophilic Substitution | DMF, amine nucleophiles | Triethylamine, R-NH₂ | Substituted amide derivatives (e.g., alkyl/aryl amines) |
Pyrazole Ring Functionalization
The pyrazole ring’s 1H-tautomer can participate in electrophilic substitution or coordination reactions, though steric hindrance from adjacent groups may limit reactivity.
Dihydrobenzofuran Ring Opening
The dihydrobenzofuran moiety can undergo acid-catalyzed ring-opening due to its ether linkage, though this is less common in the parent compound due to steric protection.
| Reaction Type | Conditions | Reagents | Product |
|---|---|---|---|
| Acidic Cleavage | HBr, acetic acid, reflux | 48% HBr | 5-(2-bromoethyl)phenol derivative + fragmentation byproducts |
Oxidative Reactions
The benzylic position in dihydrobenzofuran is susceptible to oxidation, though the methyl ester and amide groups may influence reaction pathways.
| Reaction Type | Conditions | Reagents | Product |
|---|---|---|---|
| Benzylic Oxidation | KMnO₄, H₂O, heat | KMnO₄ | Ketone formation at the benzylic position (requires activation) |
Key Observations:
-
Selectivity Challenges : Competing reactivity between the ester, amide, and aromatic systems necessitates precise control of reaction conditions .
-
Stability : The compound is stable in organic solvents (e.g., DCM, methanol) but degrades under prolonged exposure to strong acids/bases.
-
Synthetic Utility : Hydrolysis of the ester group is the most widely exploited reaction for generating pharmacologically active metabolites or intermediates.
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have highlighted the compound's potential as an anti-inflammatory agent. Research indicates that derivatives of pyrazole, including this compound, exhibit selective inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes.
Case Study: COX-2 Inhibition
A study conducted by Eren et al. demonstrated that pyrazole-linked compounds showed significant COX-2 inhibitory activity, with some derivatives exhibiting an IC50 value as low as 0.011 μM, which is markedly more potent than existing anti-inflammatory drugs like Rofecoxib . This suggests that methyl (1-{[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-yl)acetate could serve as a lead compound for developing new anti-inflammatory medications.
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of bacterial growth.
Case Study: Antibacterial Testing
In vitro studies reported by Foroumadi et al. showed that hybrids containing benzofuran and pyrazole moieties exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds similar to this compound demonstrated significant inhibition zones in disk diffusion assays against MRSA and Escherichia coli .
Anticancer Potential
Emerging research suggests that this compound may also possess anticancer properties. The structural components allow for interaction with various cellular targets involved in cancer progression.
Case Study: Anticancer Activity
A recent investigation into pyrazole derivatives indicated that certain compounds could induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation . The ability of this compound to affect these pathways presents a promising avenue for further research in cancer therapeutics.
Mechanism of Action
The mechanism of action of methyl (1-{[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives, such as:
- 2-Methyl-2,3-dihydrobenzofuran
- 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB)
- 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB) .
Uniqueness
Methyl (1-{[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-yl)acetate is unique due to its specific combination of functional groups and rings, which confer distinct biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
Methyl (1-{[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-yl)acetate is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources of research.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 354.45 g/mol. The structural components include a piperidine ring, a pyrazole moiety, and a benzofuran unit, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H26N2O3 |
| Molecular Weight | 354.45 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the pyrazole ring through condensation reactions and subsequent acylation to introduce the carbonyl group. The use of various catalysts and solvents is critical for optimizing yield and purity.
Antimicrobial Activity
Research indicates that derivatives containing pyrazole and benzofuran exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. In a study examining pyrazole derivatives, several compounds demonstrated potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Case Study: Antibacterial Screening
A recent study synthesized various pyrazole derivatives and tested their antibacterial efficacy. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) in the range of 31–250 µg/mL against E. coli and S. aureus, highlighting the potential of these compounds in developing new antimicrobial agents .
Anti-inflammatory and Antioxidant Activity
Compounds containing benzofuran and pyrazole moieties have been associated with anti-inflammatory effects. Research suggests that these compounds can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models. This activity is attributed to their ability to modulate signaling pathways involved in inflammation .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Some studies suggest that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response.
- Receptor Modulation : The compound may interact with specific receptors involved in pain and inflammation pathways.
- Antioxidant Mechanism : By scavenging free radicals, these compounds can reduce oxidative damage in cells.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing pyrazole-piperidine hybrid compounds like methyl (1-{[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-yl)acetate?
- Methodology :
- Cyclocondensation : Start with precursors like ethyl acetoacetate and substituted hydrazines to form the pyrazole core. For example, describes cyclocondensation using phenylhydrazine and DMF-DMA to generate pyrazole intermediates.
- Coupling Reactions : Use carbonyl activation (e.g., CDI or DCC) to link the pyrazole moiety to the piperidine-acetate scaffold. and highlight multi-step protocols involving palladium-catalyzed cross-coupling or carbothioamide formation.
- Esterification : Finalize the structure via esterification of the carboxylic acid intermediate (e.g., using methanol/HCl) .
Q. How can spectroscopic techniques resolve structural ambiguities in pyrazole-piperidine hybrids?
- Methodology :
- NMR Analysis : Use - and -NMR to confirm substituent positions on the pyrazole and benzofuran rings. For instance, employed -NMR to distinguish methyl and phenyl groups in pyrazole derivatives.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for detecting impurities or byproducts.
- X-ray Crystallography : Resolve stereochemical uncertainties in the piperidine ring or carbonyl orientation, as demonstrated in for analogous compounds .
Q. What experimental design principles optimize the synthesis of complex heterocycles?
- Methodology :
- Design of Experiments (DoE) : Apply fractional factorial designs to screen variables (e.g., temperature, catalyst loading) and identify critical parameters. emphasizes DoE for minimizing trial runs while maximizing data quality.
- Reaction Monitoring : Use in situ techniques like FTIR or HPLC to track reaction progress and adjust conditions dynamically .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the benzofuran-pyrazole moiety in cross-coupling reactions?
- Methodology :
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and activation energies for Suzuki-Miyaura or Buchwald-Hartwig couplings. highlights ICReDD’s approach using reaction path searches to optimize catalytic systems.
- Molecular Dynamics (MD) : Simulate solvent effects and steric hindrance around the pyrazole nitrogen to predict regioselectivity .
Q. What strategies address contradictions in biological activity data for structurally similar pyrazole derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., electron-withdrawing groups on benzofuran) and correlate changes with bioassay results. and used SAR to explain anticonvulsant or anti-inflammatory trends.
- Meta-Analysis : Cross-reference data from multiple assays (e.g., enzymatic inhibition vs. cellular uptake) to identify confounding variables like solubility or metabolic stability .
Q. How can reaction engineering improve yield in multi-step syntheses involving sensitive intermediates?
- Methodology :
- Flow Chemistry : Use continuous flow systems to handle air/moisture-sensitive intermediates (e.g., boronic esters or Grignard reagents). ’s palladium-catalyzed steps could benefit from flow-based inert conditions.
- Process Analytical Technology (PAT) : Integrate real-time monitoring (e.g., Raman spectroscopy) to detect side reactions early and adjust parameters .
Q. What advanced characterization techniques resolve stereochemical conflicts in piperidine derivatives?
- Methodology :
- Chiral HPLC/CE : Separate enantiomers using chiral stationary phases or capillary electrophoresis.
- Vibrational Circular Dichroism (VCD) : Assign absolute configurations in non-crystalline samples by comparing experimental and computed VCD spectra .
Data Analysis & Optimization
Q. How should researchers statistically validate reproducibility in heterocyclic synthesis?
- Methodology :
- Repeatability Studies : Conduct triplicate runs under identical conditions and calculate relative standard deviations (RSD) for yields.
- Control Charts : Track batch-to-batch consistency in purity (via HPLC) to identify systemic errors .
Q. What computational tools model the pharmacokinetic properties of this compound?
- Methodology :
- ADMET Prediction : Use software like SwissADME or ADMETLab to estimate solubility, permeability, and cytochrome P450 interactions.
- Molecular Docking : Screen against target proteins (e.g., GABA receptors for anticonvulsant activity) using AutoDock Vina, as referenced in for pyrazole-carbothioamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
